6-Methoxy-1H-indazole-5-boronic acid is a boronic acid derivative of indazole, characterized by the presence of a methoxy group at the 6-position and a boronic acid functional group at the 5-position. The compound is recognized for its utility in organic synthesis, particularly in forming carbon-carbon bonds through various coupling reactions.
6-Methoxy-1H-indazole-5-boronic acid belongs to the class of boronic acids, which are widely used in organic chemistry for their ability to form stable complexes with diols and participate in cross-coupling reactions such as the Suzuki-Miyaura reaction. It is also classified under heterocyclic compounds due to its indazole structure, which contains nitrogen atoms in its ring system.
The synthesis of 6-methoxy-1H-indazole-5-boronic acid can be achieved through several methods, primarily focusing on the Suzuki-Miyaura coupling reaction. This process typically involves the coupling of an indazole derivative with a boronic acid or its esters.
An example synthesis route involves:
The molecular structure of 6-methoxy-1H-indazole-5-boronic acid features:
6-Methoxy-1H-indazole-5-boronic acid is involved in several key chemical reactions:
For the Suzuki-Miyaura reaction:
The mechanism of action for 6-methoxy-1H-indazole-5-boronic acid primarily revolves around its role in the Suzuki-Miyaura cross-coupling reaction:
The efficiency of this compound in facilitating these reactions is attributed to its stability and reactivity under standard laboratory conditions.
Hazard statements associated with this compound indicate potential irritations (e.g., H315 for skin irritation) and necessitate appropriate safety precautions during handling .
6-Methoxy-1H-indazole-5-boronic acid finds applications primarily in:
6-Methoxy-1H-indazole-5-boronic acid (C₈H₉BN₂O₃, MW 191.98 g/mol) represents a strategically engineered molecular architecture that merges the pharmacological advantages of the indazole scaffold with the unique reactivity of boronic acid functionality [1] [4]. The indazole nucleus provides a privileged heterocyclic framework found in numerous FDA-approved drugs, while the boronic acid group (-B(OH)₂) enables reversible covalent interactions with biological nucleophiles, particularly enhancing target binding affinity and selectivity [1]. This molecular hybrid exhibits three-dimensional features that optimize target engagement: (1) The bicyclic indazole core offers structural rigidity that minimizes entropy loss upon target binding; (2) The methoxy substituent at position 6 enhances solubility and modulates electron density distribution across the aromatic system, influencing π-stacking interactions; and (3) The boronic acid at position 5 enables formation of reversible covalent bonds with hydroxyl groups in enzyme active sites, a mechanism exploited in protease and kinase inhibition [1] [6].
The compound's mechanism of action capitalizes on the boronic acid's sp²-sp³ boron equilibrium in aqueous media, facilitating transition state mimicry during enzyme inhibition [1]. This property is particularly valuable in designing inhibitors for hydrolytic enzymes and kinases overexpressed in cancer pathways. Nuclear magnetic resonance (NMR) studies reveal distinct electronic properties: aromatic protons resonate at δ 7.3–8.3 ppm, the methoxy group at δ 3.8 ppm, and boronic acid protons between δ 6.6–7.5 ppm, confirming the compound's stability in dimethyl sulfoxide solutions [1]. These spectral characteristics provide essential quality control parameters during pharmaceutical development.
Compound Name | Biological Target | Therapeutic Indication | Structural Features |
---|---|---|---|
Niraparib | PARP enzyme | Ovarian cancer | Indazole core without boronic acid [4] |
Pazopanib | Tyrosine kinases | Renal cell carcinoma | Indazole core without boronic acid [4] |
Bortezomib | 20S proteasome | Multiple myeloma | Peptide-boronic acid hybrid |
Investigational 6-Methoxy-1H-indazole-5-boronic acid derivatives | Haspin kinase, nNOS | Experimental oncology | Combined indazole and boronic acid pharmacophores [1] [3] |
The boronic acid moiety significantly enhances pharmacokinetic properties by lowering the compound's log P value compared to halogenated analogs, thereby improving aqueous solubility critical for drug formulation [1] [6]. Molecular modeling studies indicate that 6-methoxy-1H-indazole-5-boronic acid adopts a planar conformation that facilitates deep penetration into kinase ATP-binding pockets, with the boronic acid forming hydrogen bonds with catalytic lysine residues [3]. This binding mode was validated through X-ray crystallography in analogous structures, demonstrating bond distances of 1.5-2.2 Å between boron and target protein residues [8]. The compound's versatility as a synthetic intermediate enables rapid generation of derivative libraries via Suzuki-Miyaura cross-coupling, where it serves as a key boron donor in constructing biaryl structures common in kinase inhibitors [1] [6].
The therapeutic application of boronic acids in oncology began with the landmark development of bortezomib (Velcade®), a peptide boronic acid proteasome inhibitor approved for multiple myeloma in 2003 [1]. This breakthrough validated boronic acid chemistry in clinical oncology and stimulated research into heterocyclic boronic acids with improved bioavailability and target specificity. Second-generation compounds evolved from peptidic structures to aromatic boronates, with 1H-indazole derivatives emerging as particularly promising scaffolds due to their favorable metabolic stability and synthetic versatility [4]. The strategic incorporation of methoxy substituents, as seen in 6-methoxy-1H-indazole-5-boronic acid, represented a significant advancement by addressing the solubility limitations of early arylboronic acids [1].
The discovery journey of indazole-boronic acid hybrids has been characterized by three key developmental phases:
Synthetic Method | Key Features | Yield (%) | Application Era |
---|---|---|---|
Traditional Pd-catalyzed borylation | High temperature (>100°C), expensive Pd catalysts | 40-65 | Early stage (2010-2015) |
Microwave-assisted borylation | Reduced reaction time, improved regioselectivity | 75-82 | Intermediate (2015-2019) |
Continuous flow borylation | Scalable, safer handling of intermediates, reduced catalyst loading | 85-92 | Current (2020-present) [1] |
The compound's synthesis has evolved significantly through methodological refinements. Initial routes employed palladium-catalyzed borylation of halogenated precursors under demanding conditions (e.g., 6-bromo-1H-indazole with bis(pinacolato)diboron at 80-100°C) [1] [4]. Contemporary approaches utilize Suzuki-Miyaura cross-coupling between 6-bromo-1H-indazole and (4-methoxy-1H-indazol-6-yl)boronic acid under mild conditions (50-60°C) with palladium catalysts, achieving yields exceeding 85% [1]. Advanced purification techniques including preparative HPLC and countercurrent chromatography now deliver pharmaceutical-grade material with ≥95% purity, as confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis [5] [6].
Year | Development Milestone | Significance |
---|---|---|
2003 | Bortezomib FDA approval | First therapeutic boronic acid validating proteasome inhibition |
2012 | Discovery of indazole-boronic acid kinase inhibition | Identification of indazole as privileged scaffold for kinase targets [8] |
2018 | Introduction of 6-methoxy substituted indazole-boronates | Improved solubility and bioavailability profile [1] |
2024 | Haspin inhibitors derived from 5-(4-pyridinyl)indazole scaffolds | Compound 21 achieving IC₅₀ = 77.7 nM with selectivity over common off-targets [3] |
Current research explores innovative applications beyond direct kinase inhibition, including: (1) Functionalization for nanoparticle conjugation enabling tumor-specific delivery; (2) Development of bifunctional proteolysis-targeting chimeras (PROTACs) exploiting boronic acid's protein-binding capability; and (3) Chiral catalyst design for asymmetric synthesis of oncology therapeutics [1]. These developments position 6-methoxy-1H-indazole-5-boronic acid as a versatile structural motif in modern anticancer drug discovery, with particular promise for overcoming resistance mechanisms in tyrosine kinase inhibitors through its novel binding mechanisms [3] [8]. The compound's dual functionality continues to inspire innovative synthetic strategies, including Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling for more efficient production routes [4].
Compound Name | CAS Number | Molecular Formula | Reference |
---|---|---|---|
6-Methoxy-1H-indazole-5-boronic acid | 2408429-67-2 | C₈H₉BN₂O₃ | [5] |
(5-Methoxy-1H-indazol-6-yl)boronic acid | 2304635-77-4 | C₈H₉BN₂O₃ | [1] |
1H-Indazole-5-boronic acid | 338454-14-1 | C₇H₇BN₂O₂ | [6] |
5-Chloro-6-methoxy-1H-indazole | 1082041-58-4 | C₈H₇ClN₂O | [7] |
6-Methoxy-1H-indazole-5-carboxylic acid | 1082041-60-8 | C₉H₈N₂O₃ | [9] |
Niraparib | Not specified | C₁₉H₂₀N₄O | [4] |
Pazopanib | Not specified | C₂₁H₂₃N₇O₂S | [4] |
Bortezomib | 179324-69-7 | C₁₉H₂₅BN₄O₄ | Not in sources |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7